molecular formula C24H21ClN2OS B329387 N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B329387
M. Wt: 421 g/mol
InChI Key: BZWCHDGPFXSLFV-UHFFFAOYSA-N
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Description

“N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinolinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via a reaction with an appropriate acid chloride or anhydride.

    Substitution Reactions: The 4-sec-butylphenyl and 5-chloro-2-thienyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or phenyl rings.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential as an antimicrobial, antiviral, or anticancer agent due to the bioactivity of quinoline derivatives.

Medicine

Medicinally, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for “N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets could include topoisomerases, kinases, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
  • N-(4-tert-butylphenyl)-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
  • N-(4-isopropylphenyl)-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The sec-butyl group may impart different steric and electronic properties compared to tert-butyl or isopropyl groups, potentially leading to unique interactions with biological targets.

Properties

Molecular Formula

C24H21ClN2OS

Molecular Weight

421 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C24H21ClN2OS/c1-3-15(2)16-8-10-17(11-9-16)26-24(28)19-14-21(22-12-13-23(25)29-22)27-20-7-5-4-6-18(19)20/h4-15H,3H2,1-2H3,(H,26,28)

InChI Key

BZWCHDGPFXSLFV-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl

Origin of Product

United States

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